molecular formula C11H12N2O2 B1311921 Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate CAS No. 21755-34-0

Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B1311921
Key on ui cas rn: 21755-34-0
M. Wt: 204.22 g/mol
InChI Key: CELPSGSLQYBSCR-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

A mixture of ethyl 4-chloro-3-oxobutanoate (15 g, 91 mmol) and pyridin-2-amine (8.58 g, 91 mmol) in THF (80 mL) was refluxed overnight. Then, the reaction mixture was concentrated and the residue purified by silica gel chromatography (PE:EA=1:1) to afford ethyl 2-(imidazo[1,2-a]pyridine-2-yl)acetate (5 g, yield 26.9%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]>C1COCC1>[N:17]1[C:3]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:2][N:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=12

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
8.58 g
Type
reactant
Smiles
N1=C(C=CC=C1)N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography (PE:EA=1:1)

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 26.9%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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